REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([NH:11][NH:12][C:13]([CH:15]2[CH2:17][CH2:16]2)=[O:14])=O)[CH:5]=[CH:4][CH:3]=1.CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][C:9]2[O:14][C:13]([CH:15]3[CH2:17][CH2:16]3)=[N:12][N:11]=2)[N:7]=1
|
Name
|
N′-[2-(6-Bromopyridin-2-yl)acetyl]cyclopropanecarbohydrazide
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)CC(=O)NNC(=O)C1CC1
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
directly purified by flash chromatography (10-100% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)CC=1OC(=NN1)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |